molecular formula C19H19FN2O4S2 B6481393 N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide CAS No. 896356-47-1

N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide

Cat. No.: B6481393
CAS No.: 896356-47-1
M. Wt: 422.5 g/mol
InChI Key: XATGZGJMKLJPOE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-Ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a 4-fluoro-substituted benzothiazole core fused with a 2-ethoxyethyl side chain and a 4-methanesulfonylbenzamide moiety. Its Z-configuration at the imine bond (C=N) is critical for molecular rigidity and interaction with biological targets.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-12-11-22-17-15(20)5-4-6-16(17)27-19(22)21-18(23)13-7-9-14(10-8-13)28(2,24)25/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATGZGJMKLJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The target compound shares structural motifs with several benzothiazole derivatives, but key differences in substituents lead to distinct physicochemical and biological properties:

Compound Name Substituents on Benzothiazole Core Key Functional Groups Biological Activity/Properties References
Target Compound 4-Fluoro, 3-(2-ethoxyethyl) 4-Methanesulfonylbenzamide Anticonvulsant (hypothesized)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-...] 2-Methoxyphenyl, 4-phenyl 4-Methylbenzamide Crystallographic stability
Di-aryl-substituted imidazo[2,1-b]benzothiazoles Di-aryl groups at C2/C3 Imidazo-fused ring Analgesic, anti-inflammatory, anticancer
Benzothiazolium-N-oxide derivatives N-Oxide, alkyl groups Quaternized nitrogen Enhanced bioactivity (2–3 fold)

Key Observations :

  • Substituent Effects: The 4-fluoro group in the target compound reduces metabolic degradation compared to non-halogenated analogs (e.g., methoxyphenyl derivatives) .
  • Sulfonyl vs. Methyl Groups : The 4-methanesulfonyl group in the target compound offers stronger electron-withdrawing effects than the 4-methylbenzamide group in , which may influence binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
  • Tautomerism : Unlike the thione-thiol tautomerism observed in triazole-thiones , the target compound’s Z-configuration stabilizes the imine tautomer, reducing structural flexibility and favoring specific protein interactions .

Spectroscopic Validation :

  • IR : Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole-thiones .
  • 1H-NMR : The Z-configuration is validated by coupling constants and chemical shifts of the imine proton, comparable to those in .
Physicochemical Properties
  • Solubility: The methanesulfonyl group improves aqueous solubility over non-sulfonylated analogs (e.g., methylbenzamide in ).
  • Stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated benzothiazoles .

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